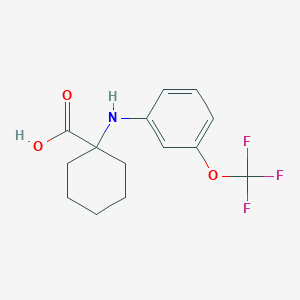

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid

Description

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a trifluoromethoxy-substituted phenyl group attached via an amino linkage at the 1-position. Its molecular weight is approximately 303.25 g/mol (calculated), and its structure combines a rigid cyclohexane core with a polar carboxylic acid group, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)anilino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-5-10(9-11)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTRYVMMDJCQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules.

Industry: Utilized in the production of advanced materials and polymers due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the binding affinity and specificity of the compound to its target, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Pharmacological Relevance

Biological Activity

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. For instance, it may act as an antagonist for neuropeptide Y (NPY) receptors, which are implicated in appetite regulation and anxiety .

- Inhibition of Protein Interactions : It may inhibit specific protein interactions, such as those involving heat shock protein 90 (HSP90), which is crucial for the stability and function of numerous oncogenic proteins .

Biological Activity and Therapeutic Applications

The biological activities of 1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid have been evaluated in various studies:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives have shown effectiveness in inhibiting tumor growth in xenograft models .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective effects through its action on NPY receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of 1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid is crucial for its therapeutic application:

- Absorption : The compound is expected to have good oral bioavailability due to its chemical structure.

- Metabolism : Initial data suggest that it undergoes hepatic metabolism, which could influence its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.